2-(2-(2-Oxopyrrolidin-1-yl)acetamido)acetic acid
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Overview
Description
2-(2-(2-Oxopyrrolidin-1-yl)acetamido)acetic acid is a chemical compound that belongs to the class of N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide. This compound is known for its potential biological activities, particularly in the field of neuroprotection and cognitive enhancement. It is structurally related to piracetam, a well-known nootropic drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Oxopyrrolidin-1-yl)acetamido)acetic acid typically involves the reaction of 2-oxo-1-pyrrolidineacetamide with glycine. One common method is the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine . Another method involves the intramolecular acylation of N-substituted 4-aminobutanoic acid esters prepared by condensation of 4-halobutanoyl chlorides with glycine esters .
Industrial Production Methods
Industrial production of this compound often employs large-scale procedures similar to the laboratory methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the target compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Oxopyrrolidin-1-yl)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-(2-Oxopyrrolidin-1-yl)acetamido)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and cognitive enhancement properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and cognitive disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(2-(2-Oxopyrrolidin-1-yl)acetamido)acetic acid involves its interaction with gamma-aminobutyric acid (GABA) and AMPA receptors in the brain. It forms stable complexes with amino acid residues at the receptor binding sites, enhancing GABAergic and glutamatergic activities . This interaction is believed to contribute to its neuroprotective and cognitive-enhancing effects.
Comparison with Similar Compounds
Similar Compounds
Piracetam: A cyclic derivative of gamma-aminobutyric acid with similar nootropic effects.
Aniracetam: Another nootropic compound with a similar structure but different pharmacological properties.
Phenylpiracetam: A phenyl derivative of piracetam with enhanced cognitive effects.
Uniqueness
2-(2-(2-Oxopyrrolidin-1-yl)acetamido)acetic acid is unique due to its specific interaction with GABA and AMPA receptors, which may provide a more targeted neuroprotective effect compared to other similar compounds .
Properties
CAS No. |
67118-28-9 |
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Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-[[2-(2-oxopyrrolidin-1-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C8H12N2O4/c11-6(9-4-8(13)14)5-10-3-1-2-7(10)12/h1-5H2,(H,9,11)(H,13,14) |
InChI Key |
GWWUDWHJJXUNKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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